1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and an o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a reductive amination reaction.
Ether Formation: The o-tolyloxy group can be introduced through an etherification reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a pharmacophore in drug design.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for compounds like 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a p-tolyloxy group.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone: Similar structure but with an m-tolyloxy group.
Uniqueness
The unique combination of the triazole ring, pyrrolidine ring, and o-tolyloxy group in 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone may confer distinct biological activity and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-4-2-3-5-14(12)21-11-15(20)18-8-6-13(10-18)19-9-7-16-17-19/h2-5,7,9,13H,6,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFFPRVFGZLNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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